molecular formula C12H8F4N2 B6329910 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine CAS No. 1314988-11-8

5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine

Cat. No.: B6329910
CAS No.: 1314988-11-8
M. Wt: 256.20 g/mol
InChI Key: FSMDTVSFMZUMHK-UHFFFAOYSA-N
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Description

5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine is an organic compound that features both fluorine and trifluoromethyl groups. These groups are known for their unique chemical properties, which make the compound valuable in various scientific and industrial applications. The presence of fluorine atoms can significantly alter the compound’s reactivity, stability, and biological activity.

Properties

IUPAC Name

5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4N2/c13-11-8(7-4-5-10(17)18-6-7)2-1-3-9(11)12(14,15)16/h1-6H,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMDTVSFMZUMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial for scaling up the process while maintaining efficiency and minimizing costs.

Chemical Reactions Analysis

Types of Reactions

5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine is unique due to its combination of fluorine and trifluoromethyl groups with a pyridine ring. This combination imparts unique chemical and biological properties, making it valuable for various applications.

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